molecular formula C5H14Cl2N2O2 B082403 DL-Ornithine dihydrochloride CAS No. 15160-12-0

DL-Ornithine dihydrochloride

Cat. No. B082403
CAS RN: 15160-12-0
M. Wt: 205.08 g/mol
InChI Key: HGBAVEGDXFHRQP-UHFFFAOYSA-N
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Description

DL-Ornithine is an alpha-amino acid that is pentanoic acid bearing two amino substituents at positions 2 and 5 . It has a role as a human metabolite, a Daphnia magna metabolite, an algal metabolite, and an Escherichia coli metabolite . It is a conjugate base of an ornithinium (1+) and a conjugate acid of an ornithinate .


Synthesis Analysis

DL-Ornithine monohydrochloride may be used as a starting material in the synthesis of (-)- (1- 2H)putrescine dihydrochloride via enzymatic decarboxylation . Another study suggests that DL-Ornithine coopts pyrrolysine biosynthesis to make and insert pyrroline-carboxy-lysine .


Molecular Structure Analysis

The molecular formula of DL-Ornithine is C5H12N2O2 . The IUPAC name is 2,5-diaminopentanoic acid . The InChI is InChI=1S/C5H12N2O2/c6-3-1-2-4 (7)5 (8)9/h4H,1-3,6-7H2, (H,8,9) . The Canonical SMILES is C (CC (C (=O)O)N)CN .


Physical And Chemical Properties Analysis

DL-Ornithine has a molecular weight of 132.16 g/mol . The density is 1.2±0.1 g/cm^3 . The boiling point is 308.7±32.0 °C at 760 mmHg . The vapour pressure is 0.0±1.4 mmHg at 25°C . The flash point is 140.5±25.1 °C .

Scientific Research Applications

  • Synthesis and Radio Sensitivity : A study by Eid (2013) focused on the synthesis of DL-ornithine hydrochloride rods for electron paramagnetic resonance (EPR) dosimetry. The rods were sensitive to gamma radiation, suggesting an application in measuring absorbed radiation doses in the range of 0.5 - 50 kGy. The study indicates the potential of DL-ornithine hydrochloride in radiation dosimetry due to its specific EPR signal development under irradiation (Eid, 2013).

  • Ornithine Decarboxylase Inhibition : Research by Crowell et al. (1994) explored the chronic toxicity of 2-(difluoromethyl)-dl-ornithine, an inhibitor of ornithine decarboxylase, which plays a role in polyamine biosynthesis and cell cycle regulation. This compound showed potential as an antiproliferative agent in various epithelial cancer models, indicating its application in cancer prevention and treatment (Crowell et al., 1994).

  • Clinical Isolate Susceptibility : Bacchi et al. (1990) evaluated the susceptibility of clinical isolates of Trypanosoma brucei rhodesiense to DL-alpha-difluoromethylornithine, a compound with antitrypanosomal properties. Their findings suggest the need for alternative or combination treatments for East African sleeping sickness due to varying susceptibility, implying the compound's relevance in parasitology and tropical medicine research (Bacchi et al., 1990).

  • Chromosomal Aberrations in Cells : A study by Pohjanpelto and Knuutila (1984) discovered that DL-alpha-Difluoromethylornithine (DFMO) causes chromosomal damage in Chinese hamster ovary cells. This finding indicates its potential use in studying cell proliferation and genetic stability, which is vital in cancer research (Pohjanpelto & Knuutila, 1984).

  • Anti-proliferative Properties : Mamont et al. (1978) studied DL-alpha-difluoromethyl ornithine's anti-proliferative properties in cultured cells. They found that it inhibits ornithine decarboxylase, leading to a decrease in putrescine and spermidine concentrations and a reduction in cell replication. This insight is crucial for understanding cell division processes and developing anti-cancer strategies (Mamont et al., 1978).

Safety And Hazards

DL-Ornithine hydrochloride should be kept away from heat and sources of ignition. Hazardous combustion products include nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO2), and hydrogen chloride gas . It is recommended to ensure adequate ventilation and use personal protective equipment as required .

properties

IUPAC Name

2,5-diaminopentanoic acid;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H12N2O2.2ClH/c6-3-1-2-4(7)5(8)9;;/h4H,1-3,6-7H2,(H,8,9);2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGBAVEGDXFHRQP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CC(C(=O)O)N)CN.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H14Cl2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

DL-Ornithine dihydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
DL-Ornithine dihydrochloride
Reactant of Route 2
DL-Ornithine dihydrochloride
Reactant of Route 3
DL-Ornithine dihydrochloride
Reactant of Route 4
DL-Ornithine dihydrochloride
Reactant of Route 5
DL-Ornithine dihydrochloride
Reactant of Route 6
DL-Ornithine dihydrochloride

Citations

For This Compound
2
Citations
P Ellinger, MMA Kader - Biochemical Journal, 1949 - ncbi.nlm.nih.gov
… They were incubated in either saline phosphate, saline glucose phosphate or ammonium lactate solutions in the absence or presence ofDL-tryptophan, DL-ornithine dihydrochloride or …
Number of citations: 4 www.ncbi.nlm.nih.gov
H Li, B Yan, H Ma, X Ma, Z Sun, Y Ma - … Crystallographica Section C …, 2020 - scripts.iucr.org
… 59, 2144-2150.] ) is 28.16 J K −1 mol −1 , and between DL-ornithine dihydrochloride (243.19 J K −1 mol −1 ; Huffman et al., 1940 [Huffman, HM, Ellis, EL & Borsook, H. (1940). J. …
Number of citations: 1 scripts.iucr.org

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